molecular formula C18H23N3O3 B10837750 1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one

1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one

Cat. No.: B10837750
M. Wt: 329.4 g/mol
InChI Key: VWJDGZDXFSHUPA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBO-17, also known as 3,8-diazabicyclo[3.2.1]octane-17, is a derivative of the diazabicyclooctane family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBO-17 typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves copper-catalyzed C-N and C-O coupling reactions, which are efficient and practical for producing DBO derivatives .

Industrial Production Methods

Industrial production of DBO-17 may involve large-scale cyclocondensation reactions using automated microwave reactors to ensure consistent yields and purity. The use of copper catalysis in industrial settings can also be optimized to produce DBO-17 efficiently .

Chemical Reactions Analysis

Types of Reactions

DBO-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DBO-17 has a wide range of applications in scientific research:

Mechanism of Action

DBO-17 exerts its effects primarily through its interaction with the µ-opioid receptor. It binds with high affinity and selectivity to this receptor, inhibiting nociceptive responses and providing analgesic effects. The binding of DBO-17 to the µ-opioid receptor triggers a cascade of intracellular events, leading to the modulation of pain signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DBO-17

DBO-17 is unique due to its high affinity and selectivity for the µ-opioid receptor, making it a promising candidate for pain management. Unlike other similar compounds, DBO-17 has shown a distinct pharmacological profile with minimal tolerance and dependence issues in preclinical studies .

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one

InChI

InChI=1S/C18H23N3O3/c1-2-18(22)19-12-16-9-10-17(13-19)20(16)11-3-4-14-5-7-15(8-6-14)21(23)24/h3-8,16-17H,2,9-13H2,1H3/b4-3+

InChI Key

VWJDGZDXFSHUPA-ONEGZZNKSA-N

Isomeric SMILES

CCC(=O)N1CC2CCC(C1)N2C/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCC(=O)N1CC2CCC(C1)N2CC=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.